4,4-Difluoropentane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4,4-difluoropentane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClF2O2S/c1-5(7,8)3-2-4-11(6,9)10/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWDVGINKAGECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCS(=O)(=O)Cl)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoropentane-1-sulfonyl chloride typically involves the reaction of 4,4-difluoropentanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
4,4-Difluoropentanol+Chlorosulfonic Acid→4,4-Difluoropentane-1-sulfonyl chloride+HCl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoropentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Reduction Reactions: It can be reduced to the corresponding sulfonyl fluoride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be employed.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonyl Fluorides: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Medicinal Chemistry
4,4-Difluoropentane-1-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of sulfonamide derivatives, which are known for their biological activity. The incorporation of fluorine atoms enhances the pharmacokinetic properties of these compounds, making them more effective in therapeutic applications.
Case Study: Anticancer Drug Development
A recent study highlighted the synthesis of sulfonamides using sulfonyl chlorides, including this compound. The study demonstrated that these compounds exhibited significant binding affinities to carbonic anhydrase, a target for anticancer drugs. The synthesized sulfonamides showed binding affinities ranging from -6.8 to -8.2 kcal/mol, outperforming acetazolamide, a known drug in this category .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the formation of sulfonamide bonds. Its reactivity allows for the straightforward coupling with various amines to create a diverse library of sulfonamide compounds.
Table 1: Comparison of Binding Affinities
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| 4,4-Difluoropentane-1-sulfonamide | -6.8 to -8.2 |
| Acetazolamide | -5.25 |
Applications in Drug Discovery
Sulfonyl chlorides like this compound are crucial in drug discovery processes due to their ability to react selectively with amino acid residues in proteins. This reactivity is particularly valuable for developing covalent inhibitors targeting specific enzymes or receptors.
Insights from Research
Research indicates that sulfonyl chlorides can be employed as reactive probes in molecular biology, facilitating the design of novel therapeutic agents . The strategic use of this compound can lead to the development of compounds with enhanced biological activity and specificity.
Environmental and Safety Considerations
While exploring its applications, it is essential to consider the safety profile of this compound. It is classified as hazardous due to its corrosive nature and potential health risks upon exposure.
Table 2: Hazard Classification
| Hazard Class | Description |
|---|---|
| Skin Corrosion | Causes severe skin burns |
| Eye Damage | Causes serious eye damage |
| Acute Toxicity | Fatal if inhaled |
Mechanism of Action
The mechanism of action of 4,4-Difluoropentane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form covalent bonds. The molecular targets include amino groups in proteins and other nucleophilic sites in biomolecules. The pathways involved in its reactions are primarily substitution and addition mechanisms.
Comparison with Similar Compounds
Key Observations:
Reactivity : The sulfonyl chloride group in this compound enables nucleophilic substitution reactions, unlike the sulfonamide group in tolylfluanid, which is less reactive and more stable under environmental conditions .
Fluorination Impact: Fluorine atoms in this compound enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs, a feature shared with tolylfluanid but absent in 4-(methoxymethyl)pyrimidin-2-amine .
Structural Complexity : The aromatic sulfonyl chloride (e.g., 4-(5-chloropentanamido)benzene-1-sulfonyl chloride) exhibits higher steric hindrance due to the benzene ring, limiting its utility in sterically demanding reactions compared to the aliphatic 4,4-difluoropentane derivative .
Application-Specific Comparisons
Pharmaceutical Intermediates
- This compound is preferred for synthesizing fluorinated sulfonamides due to its straightforward reactivity and aliphatic flexibility, whereas 4-(5-chloropentanamido)benzene-1-sulfonyl chloride is tailored for aromatic drug scaffolds requiring targeted bioactivity .
- 4-(Methoxymethyl)pyrimidin-2-amine , though structurally distinct, shares utility in antiviral and anticancer research but lacks sulfonyl chloride reactivity, necessitating additional functionalization steps .
Agrochemical Development
- Tolylfluanid leverages sulfonamide stability for long-lasting crop protection, contrasting with this compound’s role as a transient intermediate in herbicide synthesis .
Physicochemical Properties
- Solubility: The aliphatic backbone of this compound improves solubility in non-polar solvents compared to aromatic derivatives like 4-(5-chloropentanamido)benzene-1-sulfonyl chloride .
- Thermal Stability: Fluorination increases thermal stability, reducing decomposition risks during synthesis—a critical advantage over non-fluorinated sulfonyl chlorides .
Biological Activity
4,4-Difluoropentane-1-sulfonyl chloride is a fluorinated sulfonyl chloride compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of fluorine atoms, may confer distinct biological properties that merit investigation.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of fluorine atoms often enhances lipophilicity and alters the reactivity of organic compounds. This modification can influence the compound's interaction with biological systems.
Biological Activity
Research on related compounds indicates that sulfonyl chlorides can exhibit diverse biological activities, including:
- Antimicrobial Activity : Sulfonyl chlorides have been shown to possess antibacterial properties. Similar compounds have demonstrated efficacy against various bacterial strains by disrupting cellular processes.
- Anticancer Potential : Some sulfonyl derivatives have been investigated for their ability to inhibit cancer cell proliferation. This is often attributed to their capacity to interfere with critical signaling pathways involved in cell growth and survival.
- Enzyme Inhibition : Compounds with sulfonyl groups can act as enzyme inhibitors, affecting metabolic pathways and cellular functions.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antimicrobial activity of various sulfonyl derivatives found that certain modifications enhanced their efficacy against gram-positive and gram-negative bacteria. The structure-activity relationship highlighted the importance of the sulfonyl group in mediating these effects .
- Anticancer Activity : Research on a series of fluorinated sulfonamides revealed significant cytotoxic effects on cancer cell lines. The introduction of fluorine atoms was associated with increased lipophilicity and improved cell membrane permeability, leading to enhanced biological activity .
- Enzyme Interaction : Investigations into enzyme inhibition by sulfonyl chlorides have shown that these compounds can effectively inhibit key enzymes involved in metabolic processes, suggesting potential therapeutic applications in metabolic disorders .
Data Table of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antibacterial | Effective against gram-positive and gram-negative bacteria | Disruption of cellular processes |
| Anticancer | Inhibits cancer cell proliferation | Interference with signaling pathways |
| Enzyme Inhibition | Inhibits key metabolic enzymes | Covalent modification of enzyme active sites |
Q & A
Q. What are the recommended synthetic routes for preparing 4,4-difluoropentane-1-sulfonyl chloride?
The compound is typically synthesized via chlorination of the corresponding sulfonic acid. A common method involves reacting 4,4-difluoropentane-1-sulfonic acid with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions, often in dichloromethane or tetrahydrofuran (THF), at reflux temperatures (50–70°C). Post-reaction purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product with ≥95% purity .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the positions of fluorine atoms (δ ≈ -120 to -140 ppm for CF₂ groups). ¹H NMR (δ 1.8–2.2 ppm for CH₂ adjacent to sulfonyl chloride) complements structural analysis.
- IR Spectroscopy : Key peaks include S=O stretching (1360–1390 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6) for purity assessment .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear chemical goggles, PVC gloves (EN 374 certified, breakthrough time >240 minutes), and lab coats. Avoid contact lenses due to absorption risks .
- Ventilation : Use fume hoods to minimize inhalation of vapors.
- Storage : Store in airtight containers at 2–8°C, away from moisture and bases to prevent hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects of the 4,4-difluoro moiety influence its reactivity in nucleophilic substitutions?
The electron-withdrawing fluorine atoms increase the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the CF₂ group may reduce accessibility in bulky nucleophiles. Kinetic studies using competitive reactions (e.g., with 4-methylbenzenesulfonyl chloride as a control) can quantify these effects. Computational modeling (DFT) further elucidates charge distribution and transition states .
Q. How can researchers resolve contradictions in spectral data during characterization?
Discrepancies between NMR and HPLC data often arise from impurities or degradation products. For example:
- Unexpected ¹⁹F NMR peaks : May indicate incomplete fluorination or side products. Validate via LC-MS to identify molecular weights.
- HPLC tailing : Adjust buffer pH (4.6–5.0) or replace sodium 1-octanesulfonate with tetrabutylammonium phosphate for better peak symmetry . Cross-validation with FT-IR and elemental analysis is recommended.
Q. What methodologies assess the compound’s stability under varying conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) reveals decomposition thresholds.
- Hydrolytic Stability : Monitor hydrolysis rates in aqueous buffers (pH 2–12) via HPLC. Acidic conditions (pH < 4) typically stabilize sulfonyl chlorides, while alkaline conditions accelerate degradation .
Q. How is this compound utilized in synthesizing sulfonamide derivatives for medicinal chemistry?
React with primary or secondary amines (e.g., benzylamine) in dichloromethane at 0–25°C. Use triethylamine as a base to neutralize HCl byproducts. Purify via recrystallization (ethanol/water) or flash chromatography. The resulting sulfonamides are evaluated for bioactivity using enzyme inhibition assays (e.g., carbonic anhydrase) .
Methodological Notes
- Synthetic Optimization : Replace SOCl₂ with oxalyl chloride for milder conditions and reduced byproduct formation.
- Analytical Cross-Validation : Combine GC-MS with HPLC for trace impurity detection.
- Safety Compliance : Follow EN 374 standards for glove selection and CDC NIOSH guidelines for eye protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
